molecular formula C60H87N17O21 B12930597 H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH

H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH

Cat. No.: B12930597
M. Wt: 1382.4 g/mol
InChI Key: QYWYRVCOGMYCRV-UGVXESELSA-N
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Description

The compound H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH is a peptide sequence that includes glycine, proline, arginine, glutamic acid, tyrosine, and hydroxyproline residues. This sequence is notable for its inclusion of hydroxyproline, which is a post-translationally modified amino acid commonly found in collagen. The presence of hydroxyproline is crucial for the stability of the collagen triple helix structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: can undergo various chemical reactions, including:

    Oxidation: Hydroxyproline residues can be oxidized to form reactive intermediates.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, N-hydroxysuccinimide (NHS) esters.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can lead to the formation of reactive aldehydes, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying collagen stability and interactions.

    Biology: Investigated for its role in cell adhesion, migration, and signaling.

    Medicine: Explored for its potential in wound healing and tissue engineering due to its collagen-like properties.

    Industry: Utilized in the development of biomaterials and hydrogels for various applications.

Mechanism of Action

The mechanism of action of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH involves its interaction with cellular receptors and extracellular matrix components. The hydroxyproline residues play a crucial role in stabilizing the peptide’s structure, allowing it to mimic natural collagen. This interaction can influence cell behavior, promoting adhesion, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Pro-Arg-Pro-OH: A shorter peptide with similar amino acid composition but lacking hydroxyproline.

    Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: Another collagen-like peptide with a different sequence but similar properties.

Uniqueness

H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: is unique due to its specific sequence and the presence of multiple hydroxyproline residues. This composition enhances its stability and functionality, making it particularly useful for applications requiring collagen-like properties.

Properties

Molecular Formula

C60H87N17O21

Molecular Weight

1382.4 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[(2S)-2-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C60H87N17O21/c61-23-47(84)72-16-2-6-39(72)55(93)71-36(5-1-15-64-60(62)63)51(89)67-26-48(85)73-17-3-7-40(73)58(96)77-30-35(81)22-44(77)54(92)68-27-49(86)74-18-4-8-41(74)57(95)76-29-34(80)21-43(76)53(91)65-24-45(82)69-37(13-14-50(87)88)56(94)75-28-33(79)20-42(75)52(90)66-25-46(83)70-38(59(97)98)19-31-9-11-32(78)12-10-31/h9-12,33-44,78-81H,1-8,13-30,61H2,(H,65,91)(H,66,90)(H,67,89)(H,68,92)(H,69,82)(H,70,83)(H,71,93)(H,87,88)(H,97,98)(H4,62,63,64)/t33?,34?,35?,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

QYWYRVCOGMYCRV-UGVXESELSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CC(C[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N5CC(C[C@H]5C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N6CC(C[C@H]6C(=O)NCC(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NCC(=O)N4CCCC4C(=O)N5CC(CC5C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N6CC(CC6C(=O)NCC(=O)NC(CC7=CC=C(C=C7)O)C(=O)O)O)O)O

Origin of Product

United States

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